Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
CAS No.: 144252-20-0
Cat. No.: VC2802393
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144252-20-0 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | AQRBKBKWRUXTGA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NN1)C2=CC=NC=C2 |
| Canonical SMILES | COC(=O)C1=CC(=NN1)C2=CC=NC=C2 |
Introduction
Structural Features and Significance
The structure of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate consists of three key components: a pyrazole ring, a pyridine ring, and a methyl carboxylate group. This arrangement creates a molecule with multiple points of interest for medicinal chemistry and synthetic applications. The pyrazole ring provides a scaffold with hydrogen bond donor and acceptor capabilities, while the pyridine ring introduces additional nitrogen functionality that can participate in coordination chemistry or interact with biological targets. The methyl carboxylate group offers a convenient handle for further functionalization through various chemical transformations.
The presence of the pyridinyl group attached to the pyrazole ring significantly enhances the compound's potential for biological interactions. This is attributed to the aromatic nature and electron-rich properties of the pyridine moiety, which can engage in π-π stacking interactions with aromatic amino acid residues in proteins or form hydrogen bonds with polar residues. These interactions are crucial for the compound's potential biological activities and pharmaceutical applications.
Chemical Reactivity
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate exhibits reactivity patterns characteristic of its constituent functional groups. The compound can participate in various chemical transformations, providing access to a diverse array of derivatives with potentially enhanced biological activities or modified physicochemical properties.
Key reaction types include:
Ester Transformations
The methyl ester group can undergo typical ester chemistry, including:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different ester derivatives
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Amidation to form amide derivatives
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Reduction to form the corresponding alcohol or aldehyde
These transformations can be employed to modify the compound's solubility, hydrogen-bonding capabilities, or to introduce additional functional groups for further derivatization.
Pyrazole N-H Functionalization
The N-H bond of the pyrazole ring serves as a site for potential functionalization through:
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N-alkylation to introduce alkyl substituents
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N-acylation to form N-acyl derivatives
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N-sulfonylation to form N-sulfonyl derivatives
Research Directions and Future Prospects
The research landscape for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate encompasses several promising directions for future investigation. These include:
Synthesis Optimization
Development of improved synthetic methodologies for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate and its derivatives represents an important research direction. Optimized synthetic routes with higher yields, improved regioselectivity, milder reaction conditions, or more sustainable approaches would facilitate access to this compound and structurally related analogs for further evaluation.
Comprehensive Biological Screening
Systematic evaluation of the biological activities of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate through comprehensive screening against various targets and in different biological assays would provide valuable insights into its pharmacological profile. This could identify novel applications or unexpected biological properties that merit further investigation.
Structure-Activity Relationship Studies
Detailed SAR studies, involving the synthesis and biological evaluation of a focused library of derivatives, would elucidate the structural requirements for specific biological activities. This knowledge would guide the design of optimized compounds with enhanced properties for specific applications.
Computational Modeling
Computational approaches, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, could provide insights into the binding modes of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate with potential biological targets. These studies would complement experimental investigations and guide the rational design of improved derivatives.
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